5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Historical Development of Thiazolylpyrimidine Scaffolds
The integration of thiazole and pyrimidine rings into medicinal chemistry traces back to the mid-20th century, when the discovery of vitamin B₁ (thiamine) highlighted the biological importance of thiazole. Thiamine’s thiazole moiety participates in critical enzymatic processes, inspiring synthetic efforts to harness thiazole’s aromaticity and electronic properties for drug design. By the 1970s, researchers began fusing thiazole with pyrimidine, recognizing the latter’s role in nucleic acids and its potential as a purine isostere. Early examples, such as thiazolo[4,5-d]pyrimidines, mimicked adenosine and guanosine, enabling interactions with kinase and receptor targets.
The evolution of thiazolylpyrimidines accelerated in the 2000s with advances in combinatorial chemistry and structure-based drug design. For instance, thiazolo[5,4-d]pyrimidines were optimized for antiproliferative activity, demonstrating nanomolar potency against cancer cell lines. These developments underscored the scaffold’s versatility, as minor modifications to substituents—such as the addition of halogens or aryl groups—could dramatically alter pharmacological profiles. The compound 5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine exemplifies this trend, incorporating a 3-fluorophenyl-thiazole moiety to enhance target selectivity and metabolic stability.
Structural Relationship with Other Thiazole and Pyrimidine Derivatives
The compound’s structure integrates two heterocyclic systems:
- Pyrimidine Core : The pyrimidine ring (C₄H₄N₂) serves as a planar, electron-deficient aromatic system. The 5-chloro substituent increases electrophilicity, potentially facilitating covalent interactions with cysteine residues in target proteins. The 2-amine group contributes hydrogen-bonding capacity, a feature shared with antiviral agents like zidovudine.
- Thiazole Moiety : The thiazole ring (C₃H₃NS) introduces sulfur-based hydrophobicity and π-stacking potential. The 3-fluorophenyl group at position 2 enhances lipophilicity and modulates steric effects, as seen in anti-inflammatory thiazolylpyrimidines targeting p38α MAP kinase.
A comparative analysis of related derivatives reveals key structure-activity relationships (SAR):
The 3-fluorophenyl group in the target compound distinguishes it from analogues with para-substituted fluorophenyls (e.g., ). Ortho- and meta-fluorine positions influence conformational flexibility and binding pocket compatibility, as demonstrated in kinase inhibitors. Additionally, the thiazole’s 5-position linkage to pyrimidine ensures optimal spatial orientation for target engagement, a design principle validated in antifungals and antivirals.
Position of this compound in Drug Discovery
This compound occupies a strategic niche in modern drug discovery due to three factors:
- Dual Heterocyclic System : The fusion of thiazole and pyrimidine enables multitarget engagement. Thiazole’s sulfur atom participates in hydrophobic interactions, while pyrimidine’s nitrogen atoms coordinate with polar residues, as observed in cyclin-dependent kinase inhibitors.
- Halogen Bonding Potential : The 5-chloro and 3-fluoro substituents act as halogen bond donors, enhancing affinity for electron-rich regions of proteins. This feature is exploited in oncology candidates targeting DNA repair enzymes.
- Bioisosteric Replacement Potential : The scaffold serves as a purine isostere, enabling substitution in adenosine receptor modulators. For example, thiazolo[4,5-d]pyrimidines have replaced purines in immunomodulators with improved oral bioavailability.
Ongoing research prioritizes this scaffold for kinase inhibitor development, particularly in inflammation and oncology. Molecular docking studies of analogous compounds reveal stable interactions with ATP-binding pockets, driven by the thiazole’s sulfur and pyrimidine’s amine groups. Furthermore, the 3-fluorophenyl moiety’s ortho-substitution pattern may reduce metabolic degradation compared to para-fluorinated analogues, extending half-life in vivo.
Properties
IUPAC Name |
5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-2-1-3-8(15)4-7/h1-6H,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBKWXGDVMKKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent such as ethanol . The reaction conditions are generally mild, making it a preferred method for synthesizing thiazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, compounds with similar thiazole and pyrimidine moieties have been shown to inhibit histone demethylases, which are involved in cancer progression. These inhibitors can selectively target enzymes such as KDM4 and KDM5, demonstrating significant potency in cellular assays .
Mechanism of Action
The mechanism by which 5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine exerts its effects involves binding to specific molecular targets within cancer cells. This binding modulates the activity of enzymes involved in epigenetic regulation, thereby influencing gene expression related to cell proliferation and survival .
Enzyme Inhibition
This compound has been explored as a potential inhibitor of various enzymes beyond histone demethylases. Its structural analogs have shown activity against multi-target kinases, which are crucial in signaling pathways that regulate cell growth and division .
Biological Research Applications
Biological Assays
The compound is utilized in biological assays to investigate its effects on cellular pathways. Studies have demonstrated that it can modulate the activity of specific receptors and enzymes, leading to changes in cellular behavior that are relevant for understanding disease mechanisms .
Drug Development
Given its promising bioactivity, this compound serves as a scaffold for the development of new pharmaceuticals. Its derivatives are being synthesized and tested for improved efficacy and selectivity against targeted diseases such as cancer and inflammatory disorders .
Chemical Synthesis Applications
Building Block for Synthesis
In synthetic organic chemistry, this compound acts as a versatile building block for creating more complex molecules. Its functional groups allow for further modifications that can lead to the synthesis of novel compounds with enhanced properties .
Synthetic Routes
The synthesis of this compound typically involves the Hantzsch thiazole synthesis method. This method is effective in producing thiazole derivatives that can be further modified to enhance biological activity or alter physical properties .
Material Science Applications
Development of New Materials
The compound's unique chemical structure lends itself to applications in material science, particularly in developing new materials with specific electronic or optical properties. Research is ongoing into how these compounds can be utilized in sensors or conductive materials due to their potential fluorescence and conductivity characteristics .
Mechanism of Action
The mechanism of action of 5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share the pyrimidine-thiazole backbone but differ in substituents, leading to variations in physicochemical and biological properties:
Physicochemical Properties
- Melting Points :
- The target compound’s analogs with morpholine substituents exhibit higher melting points (~225–227°C for compound 12q ), attributed to increased crystallinity from polar groups.
- Compounds with sulfonyl or benzyl groups show lower melting points (e.g., 98–99°C for compound 7 ), likely due to reduced intermolecular interactions.
- HPLC Purity : All analogs show >98% purity under RP-HPLC conditions, confirming synthetic reliability .
Biological Activity
5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential as an enzyme inhibitor.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a thiazole moiety and a fluorophenyl group, which contribute to its biological activity. The presence of chlorine and fluorine atoms enhances its interaction with biological targets, possibly increasing potency and selectivity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, it has shown promise as an inhibitor of protein kinase B (AKT), which plays a critical role in cancer cell survival and proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different pathogens:
| Pathogen | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.012 | Ampicillin | 0.5 |
| Escherichia coli | 0.03 | Ciprofloxacin | 0.9 |
| Pseudomonas aeruginosa | 0.06 | Streptomycin | 0.25 |
These results indicate that the compound exhibits superior antibacterial activity compared to conventional antibiotics .
Case Study 1: Anticancer Efficacy
In a controlled study, the compound was administered to cell lines derived from various cancers. The results demonstrated a significant reduction in cell viability, with IC50 values ranging from 0.008 to 0.046 µg/mL against multiple cancer types, outperforming standard chemotherapeutic agents .
Case Study 2: Antifungal Activity
Another study evaluated the antifungal activity of the compound against Candida albicans and other fungal pathogens. The compound showed promising results with MIC values comparable to established antifungal treatments, indicating its potential as a broad-spectrum antifungal agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare heterocyclic compounds containing thiazole and pyrimidine moieties, such as 5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine?
- Answer: The compound can be synthesized via cyclization reactions. For example, thiazole rings are often formed by reacting hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclocondensation with aromatic aldehydes or chloroacetyl chloride . Pyrimidine rings may be constructed using pyrimidine precursors (e.g., 2-chloropyrimidines) coupled with thiazole intermediates via nucleophilic aromatic substitution. Reaction conditions (e.g., DMF as a solvent, triethylamine as a base) are critical for regioselectivity and yield optimization .
Q. How can researchers characterize the structure of this compound and confirm its purity?
- Answer: Key techniques include:
- X-ray crystallography for unambiguous confirmation of molecular geometry (applied to structurally similar thiadiazole and pyrazole derivatives in and ).
- ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
- Mass spectrometry (HRMS) for molecular ion validation.
- HPLC for purity assessment, especially when testing biological activity .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer: Begin with in vitro screening against target enzymes (e.g., kinase inhibition) or pathogens (e.g., Mycobacterium tuberculosis for antitubercular activity, as in ). Use cytotoxicity assays (e.g., MTT on cancer cell lines) to gauge selectivity. Structural analogs with fluorophenyl and thiazole groups have shown antimicrobial and anticancer properties, guiding hypothesis-driven testing .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Answer:
- Vary reaction conditions: Adjust stoichiometry (e.g., POCl₃ molar ratios in cyclization steps, as in ) and temperature (e.g., reflux at 90°C vs. room temperature).
- Purification strategies: Use recrystallization from DMSO/water mixtures or column chromatography for intermediates .
- Monitor byproducts via TLC or LC-MS to identify side reactions (e.g., over-oxidation of thiol groups) .
Q. How should contradictory data in biological activity studies be resolved?
- Answer:
- Replicate experiments under controlled conditions (e.g., standardized cell culture media, consistent compound solubility protocols).
- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic inhibition).
- Explore structural analogs to isolate pharmacophore contributions (e.g., replacing the 3-fluorophenyl group with other halogens or electron-withdrawing substituents) .
Q. What computational or theoretical frameworks can guide the design of derivatives with improved pharmacokinetic properties?
- Answer:
- Molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or receptors).
- QSAR models to correlate substituent effects (e.g., fluorine’s electronegativity, thiazole’s π-stacking) with solubility or logP values.
- DFT calculations to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How can researchers address challenges in solubility and bioavailability during preclinical development?
- Answer:
- Prodrug strategies: Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.
- Nanoparticle encapsulation using PLGA or liposomes to improve cellular uptake.
- Salt formation (e.g., dioxalate salts, as in ) to stabilize the compound in physiological pH .
Methodological Notes
- Experimental Design: Link synthesis and testing to a conceptual framework (e.g., structure-activity relationships or enzyme mechanism studies) to ensure reproducibility and relevance .
- Data Interpretation: Use statistical tools (e.g., ANOVA for biological replicates) and cross-validate with independent techniques (e.g., SPR + cellular assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
